Pentadecanedioyl dichloride
Description
Pentadecanedioyl dichloride (C₁₅H₂₆Cl₂O₂) is a long-chain diacid chloride derived from pentadecanedioic acid (HOOC-(CH₂)₁₃-COOH) via substitution of hydroxyl groups with chlorine atoms. This compound is highly reactive due to its two acyl chloride groups, making it a critical intermediate in organic synthesis, particularly for producing polyamides, polyesters, and specialty polymers . Its long hydrocarbon chain (15 carbons) imparts unique solubility and thermal properties compared to shorter-chain diacid chlorides.
Properties
Molecular Formula |
C15H26Cl2O2 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
pentadecanedioyl dichloride |
InChI |
InChI=1S/C15H26Cl2O2/c16-14(18)12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)19/h1-13H2 |
InChI Key |
LDHAFLNIWXNZPC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC(=O)Cl)CCCCCCC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecanedioyl dichloride can be synthesized through the reaction of pentadecanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically involves refluxing the acid with an excess of the chlorinating agent in an inert solvent such as dichloromethane. The reaction conditions are usually maintained under anhydrous conditions to prevent hydrolysis of the acyl chloride groups.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of thionyl chloride to a reactor containing pentadecanedioic acid and a solvent. The reaction mixture is then heated to facilitate the formation of the dichloride. The excess thionyl chloride and solvent are removed by distillation, and the product is purified by recrystallization or distillation under reduced pressure.
Chemical Reactions Analysis
Types of Reactions
Pentadecanedioyl dichloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form pentadecanedioic acid and hydrochloric acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Polymerization: Reacts with diamines to form polyamides.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Aminolysis: Primary or secondary amines, often in the presence of a base such as triethylamine.
Alcoholysis: Alcohols, often with a base or catalyst to facilitate the reaction.
Polymerization: Diamines, under controlled conditions to form high molecular weight polymers.
Major Products Formed
Hydrolysis: Pentadecanedioic acid.
Aminolysis: Pentadecanedioyl diamides.
Alcoholysis: Pentadecanedioyl diesters.
Polymerization: Polyamides, such as nylon-type polymers.
Scientific Research Applications
Introduction to Pentadecanedioyl Dichloride
This compound, also known as pentadecanedioic acid dichloride, is a dicarboxylic acid derivative with significant applications in various fields, particularly in organic synthesis and material science. This compound is characterized by its two carboxylic acid groups that have been converted into acyl chloride functionalities, enhancing its reactivity and utility in chemical transformations.
Synthesis of Polymeric Materials
This compound serves as a key intermediate in the synthesis of various polyamides and polyesters. Its ability to react with amines and alcohols facilitates the formation of high-performance polymers used in coatings, adhesives, and fibers.
Example:
- Polyamide Synthesis : The reaction of this compound with hexamethylenediamine leads to the formation of a polyamide with enhanced thermal stability and mechanical properties.
Chemical Intermediates in Pharmaceuticals
This compound is utilized as a building block in the synthesis of pharmaceutical intermediates. Its reactivity allows for the introduction of specific functional groups that are essential for drug activity.
Case Study:
- Antibiotic Synthesis : this compound has been employed in the synthesis of certain antibiotics, where it acts as an acylating agent to modify existing structures, enhancing their efficacy.
Corrosion Inhibitors
This compound has been investigated for its potential use as a corrosion inhibitor in various industrial applications. Its long-chain structure contributes to forming protective films on metal surfaces.
Application:
- Boiler Water Treatment : The compound has shown effectiveness in preventing corrosion in boiler systems, particularly under conditions involving high temperatures and aggressive environments.
Surfactants and Emulsifiers
Due to its amphiphilic nature, this compound can be used to synthesize surfactants that find applications in detergents and emulsions.
Example:
- Emulsifying Agents : It can be reacted with fatty alcohols to produce emulsifiers that stabilize oil-water mixtures, which are crucial in cosmetic formulations.
Research Applications
In academic research, this compound is often used as a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Research Insight:
- Synthetic Methodology Development : Researchers have explored its use in developing new reactions that involve acylation processes, contributing to the broader field of organic synthesis.
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Polymeric Materials | Used as a monomer for high-performance polymers | Synthesis of polyamides |
| Pharmaceutical Intermediates | Acts as an acylating agent for drug synthesis | Modification of antibiotic structures |
| Corrosion Inhibitors | Forms protective films on metals | Boiler water treatment |
| Surfactants and Emulsifiers | Synthesized into surfactants for detergents and cosmetics | Stabilizing oil-water emulsions |
| Research Applications | Used as a reagent for exploring new synthetic methods | Mechanistic studies |
Mechanism of Action
The mechanism of action of pentadecanedioyl dichloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles such as water, amines, and alcohols, leading to the formation of corresponding acids, amides, and esters. The reactivity is driven by the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack.
Comparison with Similar Compounds
Comparison with Other Diacid Dichlorides
Diacid dichlorides vary in chain length and application. Below is a comparative analysis:
Key Findings :
- Chain Length Effects : Longer chains (e.g., C₁₅) reduce volatility and increase melting points compared to shorter analogs like adipoyl dichloride .
- Reactivity : All diacid dichlorides hydrolyze readily, but longer chains may exhibit slower reaction kinetics due to steric hindrance.
- Applications : Shorter chains dominate bulk polymer production, while this compound is suited for niche materials requiring flexibility and hydrophobicity .
Comparison with Monoacid Chlorides
Monoacid chlorides, such as pentadecanoyl chloride (C₁₅H₂₉ClO), differ in reactivity and usage:
Key Findings :
- Reactivity : The presence of two acyl chloride groups in this compound enables bifunctional reactivity, facilitating crosslinking in polymers.
- Thermodynamics: Monoacid chlorides like pentadecanoyl chloride are more volatile (MW 260.84) compared to the higher-molecular-weight this compound .
Comparison with Precursor Diacids
Pentadecanedioic acid (C₁₅H₂₈O₄), the precursor to this compound, differs significantly in handling and reactivity:
| Property | Pentadecanedioic Acid | This compound |
|---|---|---|
| Reactivity | Low (carboxylic acid) | High (acyl chloride) |
| Handling Requirements | Non-corrosive, stable | Moisture-sensitive, corrosive |
| Applications | Bioplastics, lubricants | Reactive polymer intermediates |
Key Findings :
- Safety : Pentadecanedioic acid requires less stringent handling compared to its dichloride derivative, which necessitates precautions against moisture and corrosion .
- Functional Utility : The dichloride’s reactivity makes it preferable for condensation polymerization, while the diacid is used in less reactive processes .
Biological Activity
Pentadecanedioyl dichloride, a compound categorized as a dicarboxylic acid chloride, has garnered attention in various fields of chemical and biological research. This article explores its biological activity, synthesis, applications, and related research findings.
Chemical Structure and Properties
This compound has the molecular formula C15H28Cl2O2. The structure features two carbonyl groups flanked by a pentadecane chain, which contributes to its reactivity and potential biological applications. Its synthesis typically involves the chlorination of pentadecanedioic acid, a process that yields the dichloride form suitable for further reactions.
Biological Activity
The biological activity of this compound is primarily linked to its role as an acylating agent. This property allows it to participate in various biochemical processes, including:
- Protein Modification : It can modify amino acid residues in proteins, potentially altering their function or activity.
- Synthesis of Bioactive Compounds : It serves as a precursor in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Protein Modification Studies : Research indicates that this compound can effectively modify proteins by introducing acyl groups, which may enhance their stability or alter their interaction with other biomolecules. Such modifications are critical in drug development where protein targets need to be selectively activated or inhibited.
- Synthesis of Derivatives : A study demonstrated the use of this compound in synthesizing novel derivatives with enhanced biological activities. These derivatives showed promise in pharmacological applications, particularly in targeting specific receptors involved in metabolic pathways .
- Antimicrobial Activity : Preliminary studies have suggested that compounds derived from this compound exhibit antimicrobial properties against a range of pathogens. This opens avenues for its potential use in developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects largely revolves around its ability to react with nucleophiles, such as amines and alcohols. This leads to the formation of stable amides or esters, which can significantly alter the biological properties of target molecules.
Q & A
Q. What are the recommended safety protocols for handling pentadecanedioyl dichloride in laboratory settings?
Methodological Answer: Safety protocols must align with EU regulations (e.g., Regulation 1272/2008 and 453/2010) for hazardous substances. Key practices include:
- Use of fume hoods to minimize inhalation exposure .
- Personal protective equipment (PPE): Chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles .
- Emergency measures: Neutralize spills with inert adsorbents (e.g., sand) and avoid aqueous solutions to prevent exothermic reactions .
- Storage: Keep in airtight containers under dry, inert atmospheres (argon/nitrogen) to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- FT-IR Spectroscopy: Identify characteristic C=O stretching (~1800 cm⁻¹) and C-Cl bonds (~600-800 cm⁻¹). Compare with reference spectra for purity assessment .
- NMR (¹H and ¹³C): Use deuterated chloroform (CDCl₃) as a solvent. Key signals:
- Mass Spectrometry (EI-MS): Look for molecular ion peaks (m/z ~334 for C₁₅H₂₆Cl₂O₂) and fragmentation patterns (e.g., loss of Cl groups) .
Q. How can researchers optimize the synthesis of this compound to achieve high-purity yields?
Methodological Answer:
- Reagent Ratios: Use a 1:2.2 molar ratio of pentadecanedioic acid to thionyl chloride (SOCl₂) to ensure complete conversion .
- Temperature Control: Maintain reflux at 70–80°C for 4–6 hours to avoid side reactions (e.g., decomposition) .
- Purification: Distill under reduced pressure (0.1–1 mmHg, 120–140°C) to isolate the product. Confirm purity via TLC (hexane:ethyl acetate, 8:2) .
Advanced Research Questions
Q. How do varying solvent systems and temperatures influence the reactivity of this compound in esterification reactions?
Methodological Answer:
-
Solvent Polarity: Non-polar solvents (e.g., toluene) slow reaction kinetics but improve selectivity for monoesters. Polar aprotic solvents (e.g., DMF) accelerate reactivity but may promote di-ester byproducts .
-
Temperature Effects: Elevated temperatures (>60°C) increase reaction rates but risk thermal decomposition. Use a factorial design to test interactions:
Q. What strategies can resolve contradictions in reported stability data of this compound under different storage conditions?
Methodological Answer:
- Controlled Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation products (e.g., pentadecanedioic acid) across batches .
- Statistical Reconciliation: Apply multivariate analysis to isolate variables (e.g., trace moisture, oxygen levels). For example, PCA (Principal Component Analysis) can identify humidity as a critical destabilizing factor .
- Theoretical Modeling: Use density functional theory (DFT) to predict hydrolysis pathways and activation energies, aligning computational data with experimental results .
Q. How can factorial design be applied to study the simultaneous effects of multiple variables on the catalytic efficiency of this compound?
Methodological Answer:
-
Design Setup: Use a 2³ factorial design to evaluate:
- Catalysts (A: None, B: DMAP, C: Pyridine).
- Substrate ratio (1:1 vs. 1:1.5 acyl chloride:alcohol).
- Reaction time (2h vs. 6h).
-
Data Analysis: Calculate main effects and interaction terms using regression models. For instance:
Methodological Notes
- Data Reproducibility: Document experimental parameters (e.g., humidity, equipment calibration) to align with analytical chemistry standards .
- Theoretical Frameworks: Link studies to reaction mechanism theories (e.g., nucleophilic acyl substitution) to contextualize findings .
- Ethical Reporting: Disclose limitations (e.g., small sample sizes in stability studies) and suggest follow-up experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
